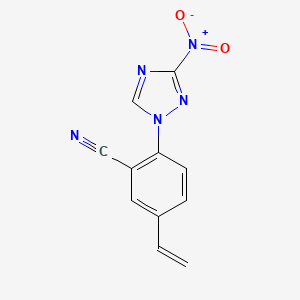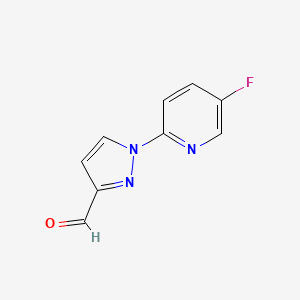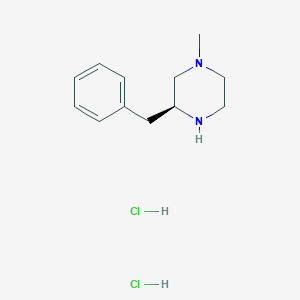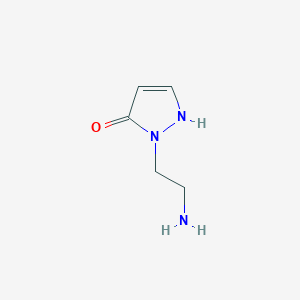
1-(2-aminoethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(2-Aminoethyl)-1H-pyrazol-5-ol, also known as AEP, is an organic compound commonly used in scientific research. AEP was first synthesized in the late 1950s and has since become a widely used compound in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. AEP is a white crystalline solid with a melting point of 131-132 °C. It has a molecular weight of 159.2 g/mol and a molecular formula of C5H9N3O.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
1-(2-aminoethyl)-1H-pyrazol-5-ol serves as a precursor in the synthesis of various pyrazole derivatives, which have been explored for their potential as inhibitors and in the development of novel compounds with potential pharmacological activities. For example, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives has been investigated for their potential as COX-2 inhibitors, highlighting the compound's utility in synthesizing compounds with selective inhibitory activity against COX-2 over COX-1 enzyme, which is significant for developing anti-inflammatory agents with reduced side effects (Patel et al., 2004).
Antipsychotic Potential
Another area of application involves the exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their potential as novel antipsychotic agents. Such compounds, derived from 1-(2-aminoethyl)-1H-pyrazol-5-ol analogues, have shown antipsychotic-like profiles in animal behavior tests without interacting with dopamine receptors, a characteristic that differentiates them from clinically available antipsychotic drugs. This suggests their potential in providing new treatment options for psychiatric conditions with fewer side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Green Chemistry Applications
The compound's derivatives have also been utilized in green chemistry, demonstrating the compound's versatility beyond pharmacological applications. For instance, the synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines under solvent-free conditions represents an environmentally friendly approach, leveraging 1-(2-aminoethyl)-1H-pyrazol-5-ol derivatives for the synthesis of heterocyclic compounds. Such methodologies align with the principles of green chemistry, offering efficient, less toxic, and eco-friendly synthetic routes (Al-Matar et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYCYGKDVGJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)
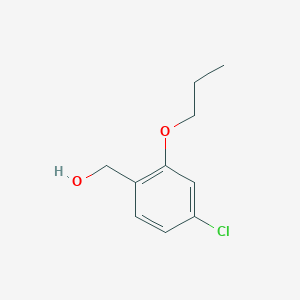
![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
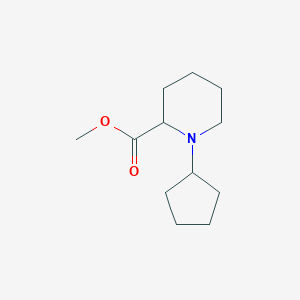
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)

